

Spectroscopic Profile of 2-Bromoquinolin-4-amine: A Technical Guide

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Compound of Interest

Compound Name: **2-Bromoquinolin-4-amine**

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Bromoquinolin-4-amine**, a compound of interest in medicinal chemistry and materials science. This document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by comparative analysis with structurally related compounds. Detailed experimental protocols for acquiring such data are also provided to facilitate the characterization of this and similar molecules.

Predicted Spectroscopic Data

Due to the limited availability of directly published complete spectral data for **2-Bromoquinolin-4-amine**, the following tables summarize the predicted values based on the analysis of related structures, including 2-bromoquinoline, 4-aminoquinoline, and various bromo- and amino-substituted quinolines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

Solvent: DMSO-d₆

Chemical Shift (δ , ppm)	Multiplicity	Assignment
~8.2-8.4	d	H-5
~7.8-8.0	d	H-8
~7.6-7.8	t	H-7
~7.4-7.6	t	H-6
~6.5-6.7	s	H-3
~6.0-6.5 (broad s)	s	-NH ₂

¹³C NMR (Carbon-13 NMR) Data (Predicted)

Solvent: DMSO-d₆

Chemical Shift (δ , ppm)	Assignment
~155-158	C-4
~150-152	C-2
~148-150	C-8a
~130-132	C-7
~128-130	C-5
~124-126	C-6
~122-124	C-4a
~118-120	C-8
~100-105	C-3

Infrared (IR) Spectroscopy

The IR spectrum of **2-Bromoquinolin-4-amine** is expected to exhibit characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450-3300	Medium, Sharp (doublet)	N-H stretch (asymmetric and symmetric) of the primary amine
3100-3000	Medium	C-H stretch (aromatic)
1650-1600	Strong	N-H bend (scissoring) of the primary amine
1600-1450	Medium to Strong	C=C and C=N stretching vibrations of the quinoline ring
1350-1250	Strong	C-N stretch (aromatic amine) [1]
850-750	Strong	C-H out-of-plane bending (aromatic)
~600-500	Medium to Strong	C-Br stretch

Mass Spectrometry (MS)

The mass spectrum of **2-Bromoquinolin-4-amine** will provide information about its molecular weight and isotopic distribution.

m/z Value	Interpretation
222/224	Molecular ion peak [M] ⁺ and [M+2] ⁺ , showing a characteristic ~1:1 isotopic pattern for bromine.
143	Fragment ion corresponding to the loss of Br.
116	Further fragmentation of the quinoline ring.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for **2-Bromoquinolin-4-amine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of **2-Bromoquinolin-4-amine** is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).
- Instrumentation: Data is acquired on a 400 MHz or 500 MHz NMR spectrometer.
- ¹H NMR Acquisition: A standard one-pulse sequence is used. Key parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
- ¹³C NMR Acquisition: A proton-decoupled pulse program is used to obtain a spectrum with single lines for each carbon. A wider spectral width (e.g., 0-200 ppm) is necessary. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are required compared to ¹H NMR.
- Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the internal standard (TMS).

Infrared (IR) Spectroscopy

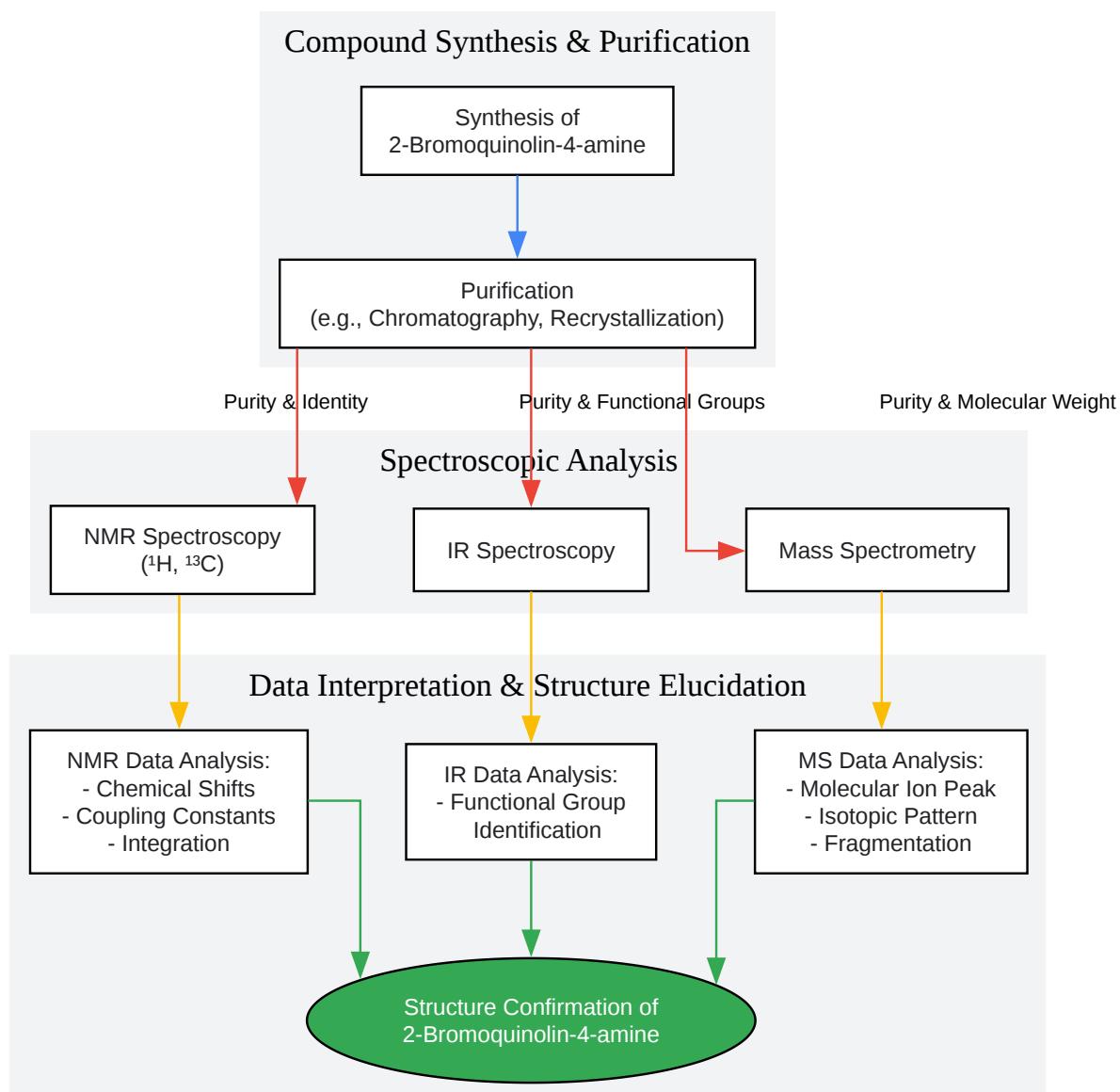
- Sample Preparation: For a solid sample like **2-Bromoquinolin-4-amine**, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded first. Then, the sample spectrum is recorded. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a spectral range of 4000-400 cm⁻¹.
- Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

- Sample Preparation: A dilute solution of **2-Bromoquinolin-4-amine** is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
- Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI), is used. High-resolution mass spectrometry (HRMS) can be employed for accurate mass determination.
- Ionization: For ESI, the sample solution is introduced into the ion source where a high voltage is applied to generate charged droplets, leading to the formation of gas-phase ions. For EI, the sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.
- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).
- Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of **2-Bromoquinolin-4-amine**.



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*Workflow for the Spectroscopic Characterization of **2-Bromoquinolin-4-amine**.*

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References

- 1. orgchemboulder.com [orgchemboulder.com]
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